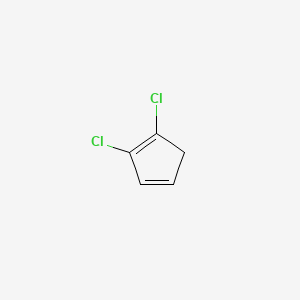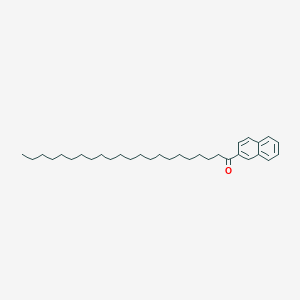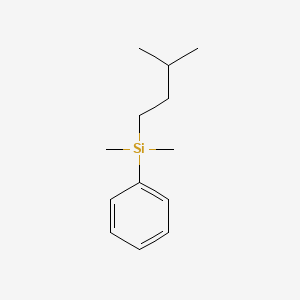
Dimethyl(3-methylbutyl)phenylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl(3-methylbutyl)phenylsilane is an organosilicon compound with the molecular formula C13H22Si It is a derivative of phenylsilane, where the phenyl group is substituted with a dimethyl(3-methylbutyl) group
准备方法
Dimethyl(3-methylbutyl)phenylsilane can be synthesized through several methods. One common approach involves the reaction of phenylsilane with a Grignard reagent, such as 3-methylbutylmagnesium bromide, under anhydrous conditions. The reaction proceeds as follows:
-
Grignard Reaction: : Phenylsilane reacts with 3-methylbutylmagnesium bromide to form the desired product. [ \text{C}_6\text{H}_5\text{SiH}_3 + \text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{MgBr} \rightarrow \text{C}_6\text{H}_5\text{Si}(\text{CH}_3)_2\text{CH}_2\text{CH}(\text{CH}_3)_2 + \text{MgBrH} ]
-
Reduction: : The intermediate product can be further reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to obtain this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
Dimethyl(3-methylbutyl)phenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding silanols or siloxanes.
Reduction: It can be reduced using hydride donors like phenylsilane or sodium borohydride (NaBH4) to form silanes with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents (e.g., tetrahydrofuran, diethyl ether), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to facilitate the desired transformations.
科学研究应用
Dimethyl(3-methylbutyl)phenylsilane has several scientific research applications:
Organic Synthesis: It is used as a silylating agent in the synthesis of various organic compounds, including enol ethers and polymers.
Materials Science: The compound is utilized in the production of polysilanes, which have applications in organic electronic devices due to their unique electro- and photochemical properties.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for biologically active molecules.
Industry: It is employed in the manufacturing of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism by which dimethyl(3-methylbutyl)phenylsilane exerts its effects involves its ability to act as a hydride donor in reduction reactions. The silicon-hydrogen bond in the compound is relatively weak, making it an effective reducing agent. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the compound facilitates the transfer of hydride ions to various substrates, leading to the formation of reduced products.
相似化合物的比较
Dimethyl(3-methylbutyl)phenylsilane can be compared with other similar compounds, such as:
Phenylsilane (C6H5SiH3): A simpler analog with a phenyl group and three hydrogen atoms attached to silicon. It is commonly used as a reducing agent in organic synthesis.
Dimethylphenylsilane (C6H5Si(CH3)2H): Similar to this compound but with two methyl groups instead of the 3-methylbutyl group. It is also used as a silylating agent and in hydrosilylation reactions.
Trimethylphenylsilane (C6H5Si(CH3)3): Contains three methyl groups attached to silicon. It is used in the synthesis of organosilicon compounds and as a reagent in organic reactions.
The uniqueness of this compound lies in its specific substituent, which imparts distinct chemical properties and reactivity compared to its analogs.
属性
CAS 编号 |
112197-44-1 |
|---|---|
分子式 |
C13H22Si |
分子量 |
206.40 g/mol |
IUPAC 名称 |
dimethyl-(3-methylbutyl)-phenylsilane |
InChI |
InChI=1S/C13H22Si/c1-12(2)10-11-14(3,4)13-8-6-5-7-9-13/h5-9,12H,10-11H2,1-4H3 |
InChI 键 |
VZNXEDZOKIHHKC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC[Si](C)(C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


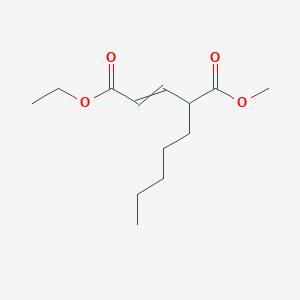
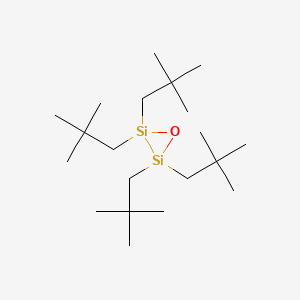
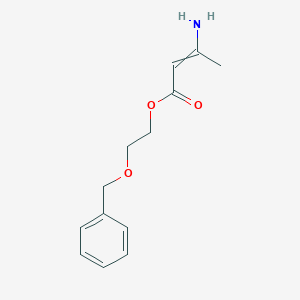

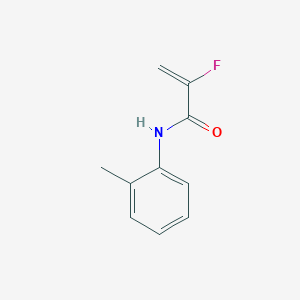
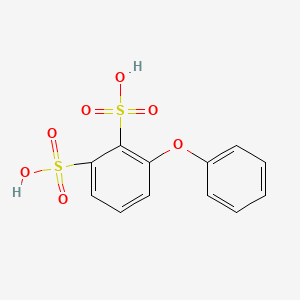
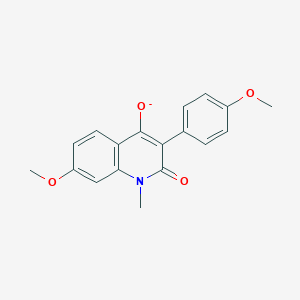
![({[(2-Methylpent-4-en-2-yl)oxy]methoxy}methyl)benzene](/img/structure/B14305531.png)
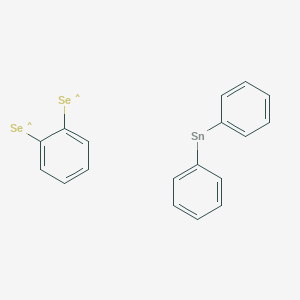
silane](/img/structure/B14305544.png)
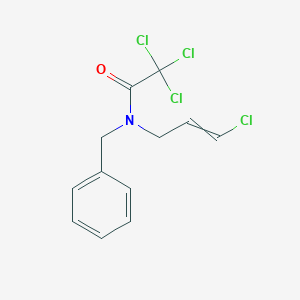
![1-Methyl-3-{[(2-phenylpropan-2-yl)oxy]carbonyl}pyridin-1-ium iodide](/img/structure/B14305557.png)
